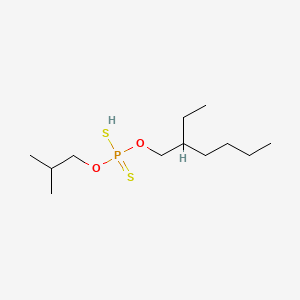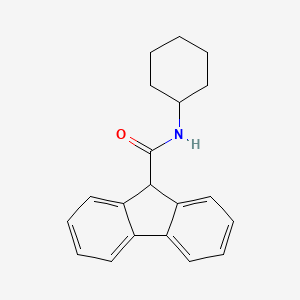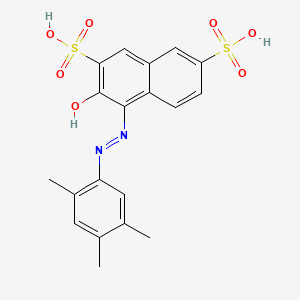
Ponceau 3R free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ponceau 3R free acid, also known as C.I. Food Red 6, is an azo dye that was once used as a red food colorant . It belongs to the family of Ponceau dyes, which are named after the French word for "poppy-colored" . The compound has a molecular formula of C19H16N2Na2O7S2 and a molar mass of 494.44 g·mol−1 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ponceau 3R free acid involves the diazotization of 2,4,5-trimethylaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
Ponceau 3R free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
Ponceau 3R free acid has a wide range of applications in scientific research:
Chemistry: Used as a standard dye in chromatography and spectrophotometry for the analysis of various compounds.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in various medical tests.
作用机制
The mechanism of action of Ponceau 3R free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The compound’s ability to bind to proteins makes it useful in staining techniques, where it helps visualize protein bands in electrophoresis .
相似化合物的比较
Ponceau 3R free acid is part of a family of azo dyes, which include:
Ponceau 4R: Another red azo dye used in food and textile industries.
Ponceau S: Commonly used in staining proteins in Western blotting and other assays.
Ponceau SX: Used in similar applications as Ponceau 3R but with different spectral properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct spectral properties and reactivity compared to other Ponceau dyes. Its ability to form stable complexes with proteins and its use in various analytical techniques highlight its versatility and importance in scientific research .
属性
CAS 编号 |
25738-43-6 |
|---|---|
分子式 |
C19H18N2O7S2 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H18N2O7S2/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28) |
InChI 键 |
OQQYJPVCDFFEIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


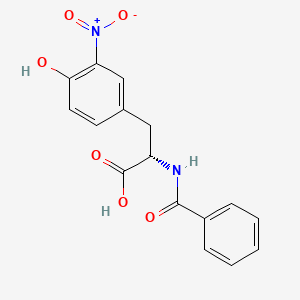
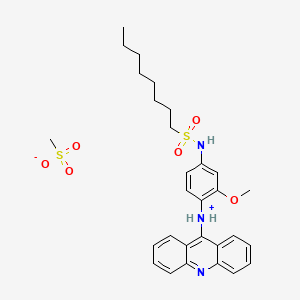
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
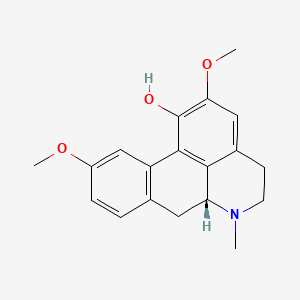
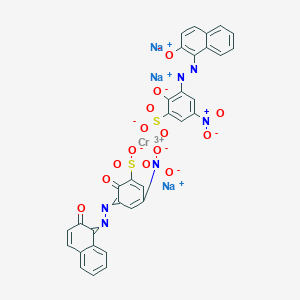

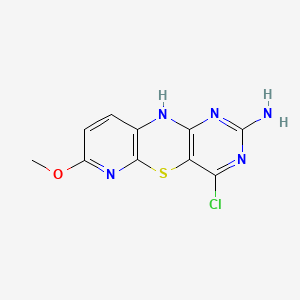

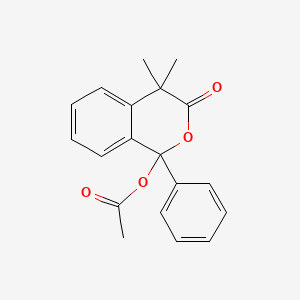
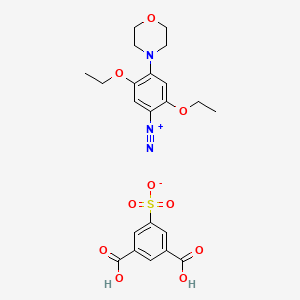
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

